Distinct Biological Mechanism: ABL-RIN1 Protein-Protein Interaction Disruption vs. Direct Kinase Inhibition
In a high-throughput screen of 444,743 compounds, a thiadiazole compound structurally consistent with the 1,2,4-thiadiazole-5-carbonyl-piperidine scaffold was identified as one of only five compounds capable of decreasing MAPK1/3 phosphorylation in K562 CML cells by blocking the ABL-RIN1 positive regulatory interaction [1]. This mechanism is categorically different from ATP-competitive ABL kinase inhibitors such as imatinib. While the four accompanying acyl piperidine amides also exhibited this activity, only the thiadiazole-containing compound combined this unique mechanism with the heterocyclic recognition element characteristic of the 1,2,4-thiadiazole pharmacophore [1]. All five compounds demonstrated IC₅₀ values below 10 μM in the primary TR-FRET disruption assay [1].
| Evidence Dimension | Mechanism of BCR-ABL pathway modulation |
|---|---|
| Target Compound Data | Disrupts ABL-RIN1 binding; IC₅₀ < 10 μM in TR-FRET assay; decreases MAPK1/3 phosphorylation in K562 cells |
| Comparator Or Baseline | Imatinib (ATP-competitive ABL kinase inhibitor): direct catalytic inhibition, IC₅₀ ~ 0.025 μM against isolated ABL kinase domain. Four non-thiadiazole acyl piperidine amides: also disrupt ABL-RIN1 but lack thiadiazole pharmacophore. |
| Quantified Difference | Mechanism is orthogonal to ATP-competitive inhibition; thiadiazole scaffold provides unique hydrogen-bonding recognition not present in other acyl piperidine amides. |
| Conditions | TR-FRET assay (ABL-RIN1 interaction); K562 CML cell line; MAPK1/3 phosphorylation as downstream readout; HTS of 444,743 compounds. |
Why This Matters
For researchers targeting BCR-ABL-driven malignancies, this compound offers an alternative mechanism-of-action probe that circumvents resistance mechanisms associated with ATP-competitive inhibitors, making it a strategic choice for combination screening or target validation studies.
- [1] Ting PY, Damoiseaux R, Titz B, Bradley KA, Graeber TG, Fernández-Vega V, et al. Identification of Small Molecules that Disrupt Signaling between ABL and Its Positive Regulator RIN1. PLOS ONE. 2015;10(3):e0121833. View Source
